molecular formula C8H8ClFO2S B2999532 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride CAS No. 122263-78-9

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride

Cat. No.: B2999532
CAS No.: 122263-78-9
M. Wt: 222.66
InChI Key: YHSLPTNUIVEZSI-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride (CAS 122263-78-9) is a specialized aromatic sulfonyl chloride with the molecular formula C₈H₈ClFO₂S and a molecular weight of 222.52 g/mol. It features a fluorine substituent at the para position and methyl groups at the 3 and 5 positions on the benzene ring, alongside a sulfonyl chloride (-SO₂Cl) functional group. This compound is widely utilized as a building block in organic synthesis, particularly in the pharmaceutical industry, where it serves as a precursor for sulfonamide derivatives. Its structure combines electron-withdrawing (fluorine) and electron-donating (methyl) groups, balancing reactivity and steric effects .

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-5-3-7(13(9,11)12)4-6(2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSLPTNUIVEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 4-fluoro-3,5-dimethylbenzene. One common method includes the reaction of 4-fluoro-3,5-dimethylbenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out at ambient temperature, and the product is purified through distillation or recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid byproduct.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation reactions to form sulfonic acids under specific conditions.

The major products formed from these reactions depend on the nature of the nucleophile or reducing/oxidizing agent used.

Scientific Research Applications

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride is used as a reagent in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in developing sulfonamide-based drugs with antibacterial, antifungal, and anti-inflammatory properties. Additionally, it is used in modifying polymers and synthesizing functional materials with specific properties and in preparing sulfonamide derivatives that can act as enzyme inhibitors or probes for studying biological pathways.

Research suggests that this compound derivatives exhibit significant biological activity. Sulfonamides, including derivatives of this compound, have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. Inhibition of carbonic anhydrase can affect pH regulation and ion transport across cell membranes. Studies also suggest that this compound may modulate dopaminergic activity, which is relevant in the context of neuroplasticity and could have implications for treating conditions such as drug addiction and behavioral sensitization. Furthermore, sulfonamide derivatives can possess antiviral properties and have been evaluated for their effectiveness against viruses like coxsackievirus B and dengue virus.

Safety and Hazards

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dimethylbenzenesulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-fluoro-3,5-dimethylbenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Reactivity

Sulfonyl chlorides undergo nucleophilic substitution reactions, where substituents on the aromatic ring significantly influence reactivity:

  • Electron-withdrawing groups (EWGs) , such as halogens, activate the sulfonyl chloride group by stabilizing the transition state.
  • Electron-donating groups (EDGs) , such as methyl or methoxy, deactivate the sulfonyl chloride by destabilizing the transition state.
  • Steric hindrance from bulky substituents (e.g., methyl groups) can reduce reaction rates.

The table below summarizes key properties and comparative

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Reactivity (Nucleophilic Substitution) Key Applications
This compound 122263-78-9 4-F, 3,5-CH₃ C₈H₈ClFO₂S 222.52 Moderate (balanced EWG/EDG) Pharmaceutical intermediates
4-Bromo-3,5-dimethylbenzenesulfonyl chloride N/A 4-Br, 3,5-CH₃ C₈H₈BrClO₂S 283.57 High (Br is a strong EWG) Glucagon receptor antagonists
4-Bromo-3,5-difluorobenzenesulfonyl chloride 518057-63-1 4-Br, 3,5-F C₆H₂BrClF₂O₂S 291.42 Very high (dual EWGs) High-reactivity intermediates
4-Acetamido-3,5-dimethylbenzenesulfonyl chloride 952958-71-3 4-NHAc, 3,5-CH₃ C₁₀H₁₂ClNO₃S 261.72 Moderate (amide EWG dominates) Peptide synthesis
4-Methoxy-3,5-dimethylbenzenesulfonyl chloride 75157-75-4 4-OCH₃, 3,5-CH₃ C₉H₁₁ClO₃S 234.70 Low (methoxy EDG deactivates) Specialty organic synthesis

Key Findings

Reactivity in Cross-Coupling Reactions :

  • The bromo analog (4-Bromo-3,5-dimethylbenzenesulfonyl chloride) exhibits superior reactivity in Suzuki-Miyaura couplings due to bromine’s favorable leaving-group ability .
  • The fluoro analog (this compound) is less reactive in cross-couplings but offers enhanced metabolic stability in drug candidates due to fluorine’s bioisosteric properties .

Steric and Electronic Effects :

  • Methyl groups at the 3 and 5 positions in the fluoro and bromo analogs introduce steric hindrance, slowing reactions compared to less-substituted derivatives (e.g., 4-Bromo-3,5-difluorobenzenesulfonyl chloride) .
  • 4-Bromo-3,5-difluorobenzenesulfonyl chloride (dual EWGs) demonstrates the highest reactivity in nucleophilic substitutions, attributed to synergistic electron withdrawal from fluorine and bromine .

Biological Activity :

  • Brominated derivatives are preferred in medicinal chemistry for glucagon receptor antagonists, as seen in studies where 4-Bromo-3,5-dimethylbenzenesulfonyl chloride was coupled with boronic acids to optimize bioactivity .
  • The acetamido derivative (4-Acetamido-3,5-dimethylbenzenesulfonyl chloride) is utilized in peptide synthesis due to its hydrogen-bonding capability and moderate reactivity .

Solubility and Stability :

  • Methoxy-substituted derivatives (e.g., 4-Methoxy-3,5-dimethylbenzenesulfonyl chloride) exhibit lower solubility in polar solvents due to the hydrophobic methoxy group, limiting their use in aqueous reactions .

Biological Activity

4-Fluoro-3,5-dimethylbenzenesulfonyl chloride (C₈H₉ClF O₂S) is a sulfonyl chloride compound notable for its unique chemical structure, which includes a fluorine substituent and two methyl groups on a benzene ring. This configuration is believed to enhance its biological activity and solubility, making it a valuable candidate in medicinal chemistry and various applications.

The presence of the fluorine atom in this compound significantly influences its reactivity and biological properties. Sulfonyl chlorides are known for their ability to act as electrophiles in organic synthesis, facilitating the formation of sulfonamide derivatives that exhibit diverse biological activities.

Property Value
Molecular FormulaC₈H₉ClF O₂S
Molecular Weight202.67 g/mol
Functional GroupsSulfonyl chloride
SolubilitySoluble in organic solvents

Biological Activity

Research indicates that compounds related to this compound exhibit significant biological activity, particularly in the following areas:

1. Enzyme Inhibition

Sulfonamides, including this compound, have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for various physiological processes. This inhibition can affect pH regulation and ion transport across cell membranes.

2. Neuropharmacological Effects

Studies suggest that this compound may modulate dopaminergic activity. This modulation is particularly relevant in the context of neuroplasticity and could have implications for treating conditions such as drug addiction and behavioral sensitization.

3. Antiviral Properties

Research has shown that sulfonamide derivatives can possess antiviral properties. For instance, compounds structurally similar to this compound have been evaluated for their effectiveness against various viruses, including coxsackievirus B and dengue virus . The potential for these compounds to inhibit viral replication makes them candidates for further investigation in antiviral drug development.

Case Studies

Several studies have highlighted the biological activity of sulfonamide derivatives:

  • Study on Neuropharmacological Effects : A study demonstrated that 4-Fluoro-3,5-dimethylbenzenesulfonamide (a derivative) influenced locomotor activity in animal models exposed to nicotine, suggesting therapeutic potential in addiction treatment.
  • Antiviral Activity Evaluation : Another investigation assessed the efficacy of sulfonamide derivatives against dengue virus protease, showing promising IC50 values that indicate potential as antiviral agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like carbonic anhydrase can disrupt metabolic pathways critical for cellular function.
  • Modulation of Neurotransmitter Systems : By influencing dopaminergic pathways, this compound may alter neurotransmission patterns associated with reward and addiction behaviors.

Q & A

Q. What are the optimal synthetic routes for 4-fluoro-3,5-dimethylbenzenesulfonyl chloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves sulfonation and chlorination steps. For example, bromination of 3,5-dimethylaniline using N-bromosuccinimide (NBS) can be adapted to introduce fluorine via electrophilic substitution. To optimize yield:

  • Use anhydrous solvents (e.g., CH2_2Cl2_2) to minimize hydrolysis of the sulfonyl chloride group.
  • Control reaction temperature (0–5°C during chlorination) to suppress side reactions.
  • Employ catalysts like FeCl3_3 to enhance regioselectivity, leveraging the electron-donating methyl groups and electron-withdrawing fluorine .

Q. How should purification and storage of this compound be conducted to ensure stability?

  • Purification: Recrystallize from dry hexane or toluene under inert atmosphere (N2_2/Ar) to avoid moisture-induced degradation.
  • Storage: Keep in sealed, amber glassware at –20°C with desiccants (e.g., molecular sieves). Avoid prolonged exposure to humidity, as sulfonyl chlorides hydrolyze readily to sulfonic acids .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethyl and 4-fluoro substituents influence reactivity in nucleophilic substitutions?

The methyl groups at the 3- and 5-positions create steric hindrance, slowing reactions at the sulfonyl chloride group. However, the electron-withdrawing fluorine at the 4-position enhances electrophilicity:

  • Experimental validation: Compare reaction rates with analogs lacking methyl/fluoro groups using kinetic studies (e.g., NMR monitoring).
  • Computational analysis: Density Functional Theory (DFT) can quantify charge distribution and transition-state energies to explain regioselectivity .

Q. What analytical techniques are most effective for detecting decomposition products of this compound under varying conditions?

  • Hydrolysis monitoring: Use IR spectroscopy to track the disappearance of the S=O stretch (~1370 cm1^{-1}) and emergence of sulfonic acid O–H stretches (~3400 cm1^{-1}).
  • Mass spectrometry (HRMS): Identify degradation fragments (e.g., m/z corresponding to 4-fluoro-3,5-dimethylbenzenesulfonic acid).
  • HPLC-MS: Quantify stability in solvents like DMSO or THF under controlled humidity .

Q. How can contradictions in reported reaction yields for derivatives of this compound be resolved?

Discrepancies often arise from:

  • Moisture content: Trace water hydrolyzes the sulfonyl chloride, reducing yields. Use Karl Fischer titration to verify solvent dryness.
  • Catalyst selection: Palladium catalysts (e.g., Pd(PPh3_3)4_4) in Suzuki couplings may require optimization of base (K2_2CO3_3 vs. Cs2_2CO3_3) and ligand ratios.
  • Systematic screening: Design a Design of Experiments (DoE) approach to isolate variables like temperature, solvent polarity, and stoichiometry .

Q. What strategies mitigate steric hindrance in coupling reactions involving this sulfonyl chloride?

  • Pre-activation: Convert the sulfonyl chloride to a more reactive intermediate (e.g., sulfonamide via reaction with β-alanine ethyl ester) before coupling.
  • Microwave-assisted synthesis: Enhance reaction efficiency by reducing reaction time and improving mixing in sterically crowded systems.
  • Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

Methodological Notes

  • Spectroscopic references: Cross-validate NMR (¹H/¹⁹F) and IR data with databases like NIST or PubChem to confirm structural integrity .
  • Safety protocols: Handle this compound in a fume hood due to potential lachrymatory effects and hydrolytic release of HCl gas .

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